molecular formula C7H10O6 B12671963 L-Rhamnoascorbic acid CAS No. 27180-08-1

L-Rhamnoascorbic acid

Cat. No.: B12671963
CAS No.: 27180-08-1
M. Wt: 190.15 g/mol
InChI Key: ZMMZCADSCOTBGA-SFCRRXBPSA-N
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Description

L-Rhamnoascorbic acid: is a derivative of ascorbic acid (vitamin C) that incorporates a rhamnose sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Rhamnoascorbic acid typically involves the incorporation of a rhamnose unit into the ascorbic acid structure. One common method is the glycosylation of ascorbic acid with rhamnose under acidic conditions. This reaction can be catalyzed by various acids, such as hydrochloric acid or sulfuric acid, and often requires elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar glycosylation reactions but on a larger scale. The process typically includes the purification of the product through crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Rhamnoascorbic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal ions (e.g., copper, iron), oxygen

    Reduction: Sodium borohydride, hydrogen gas

    Substitution: Various nucleophiles, acidic or basic conditions

Major Products Formed

    Oxidation: Dehydroascorbic acid

    Reduction: this compound

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of L-Rhamnoascorbic acid primarily involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound also regenerates other antioxidants, such as α-tocopherol, from their oxidized forms, enhancing the overall antioxidant defense system . Additionally, it may modulate intracellular signaling pathways, such as the NFκB/TNFα pathway, to exert anti-inflammatory effects .

Properties

CAS No.

27180-08-1

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

IUPAC Name

(2R)-2-[(1S,2S)-1,2-dihydroxypropyl]-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C7H10O6/c1-2(8)3(9)6-4(10)5(11)7(12)13-6/h2-3,6,8-11H,1H3/t2-,3-,6+/m0/s1

InChI Key

ZMMZCADSCOTBGA-SFCRRXBPSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O

Canonical SMILES

CC(C(C1C(=C(C(=O)O1)O)O)O)O

Origin of Product

United States

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